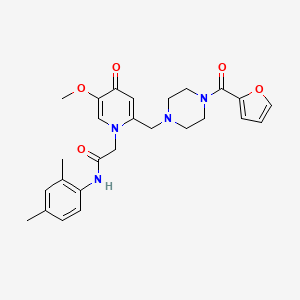![molecular formula C24H18FN3 B2960490 8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-29-9](/img/structure/B2960490.png)
8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescent Properties and Biological Systems
- Fluorescent Applications : Quinoline derivatives, including pyrazoloquinoline variants, are known for their efficient fluorescent properties. These compounds are used in biochemistry and medicine for studying various biological systems, particularly in DNA fluorophores based on fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Structural and Optical Properties
- Thin Film Applications : The structural and optical properties of pyrazoloquinoline derivatives are studied for their application in thin films, which are significant in materials science and nanotechnology. These compounds exhibit distinct properties when transformed into thin films, affecting their absorption and reflectance characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electroluminescent Devices
- Electroluminescence : Certain pyrazoloquinoline derivatives are used in the development of electroluminescent devices. These compounds serve as luminophores, contributing to the brightness and efficiency of these devices (Chaczatrian et al., 2004).
Photovoltaic Applications
- Photovoltaic Properties : Pyrazoloquinoline derivatives have been studied for their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. This application is crucial in the field of renewable energy and solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical and Electrochemical Properties
- Influence on Photophysical Properties : The introduction of fluorine atoms in pyrazoloquinoline molecules can modify key properties like fluorescence quantum efficiency and absorption band position, which are essential in various photophysical and electrochemical applications (Szlachcic & Uchacz, 2018).
Viscosity-Sensitive Fluorescent Probes
- Viscosity Detection : Certain derivatives of benzo[g]quinoxaline, which share similarities with pyrazoloquinoline structures, are used to develop viscosity-sensitive fluorescent probes. These compounds are particularly responsive to changes in viscosity, making them useful in various analytical and diagnostic applications (Wang et al., 2009).
Antibacterial and Antioxidant Properties
- Antibacterial and Antioxidant Applications : Some quinolinyl chalcones with a pyrazole group demonstrate promising antibacterial properties against various microorganisms. Additionally, these compounds show moderate antioxidant activity, suggesting their potential use in pharmaceuticals and healthcare (Prasath et al., 2015).
Radical Quenching and DNA Oxidation Inhibition
- Radical Quenching : Derivatives of pyrazoloquinoline, such as those fused with coumarin, have been applied to quench radicals and inhibit DNA oxidation. These applications are significant in the field of antioxidants and molecular biology (Xi & Liu, 2015).
properties
IUPAC Name |
8-ethyl-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITXVSHCFXDGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




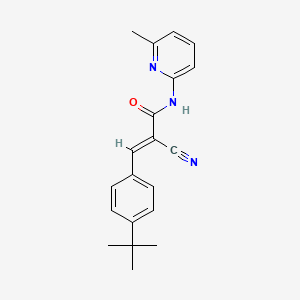
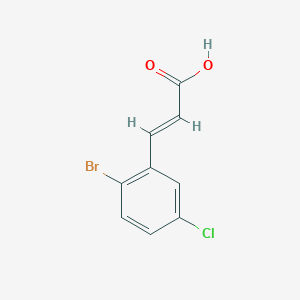
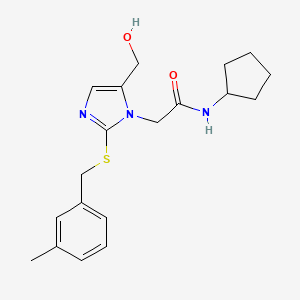
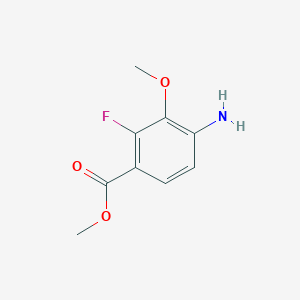
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)
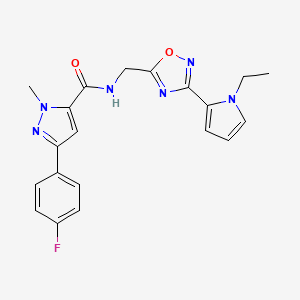
![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)
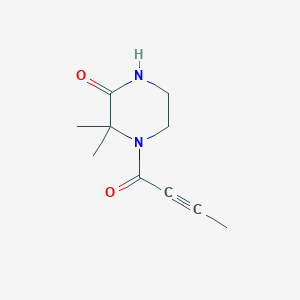
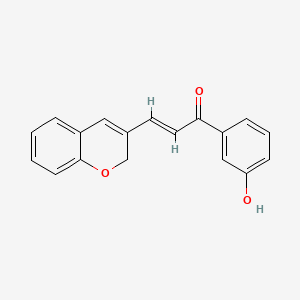
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)
